molecular formula C14H13NO2 B5178295 1,2,8-Trimethylpyrano[2,3-f]indol-6-one

1,2,8-Trimethylpyrano[2,3-f]indol-6-one

Cat. No.: B5178295
M. Wt: 227.26 g/mol
InChI Key: JZKCOWNELQDERA-UHFFFAOYSA-N
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Description

1,2,8-Trimethylpyrano[2,3-f]indol-6-one is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,8-Trimethylpyrano[2,3-f]indol-6-one typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . Another approach is the cyclization of substituted anilines with aldehydes or ketones, followed by oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. The use of catalysts such as palladium or copper can also be employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

1,2,8-Trimethylpyrano[2,3-f]indol-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, quinones, and reduced analogs, which can be further utilized in synthetic chemistry .

Scientific Research Applications

1,2,8-Trimethylpyrano[2,3-f]indol-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,8-Trimethylpyrano[2,3-f]indol-6-one involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,8-Trimethylpyrano[2,3-f]indol-6-one is unique due to its fused pyrano ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,2,8-trimethylpyrano[2,3-f]indol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-8-4-14(16)17-13-6-10-5-9(2)15(3)12(10)7-11(8)13/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKCOWNELQDERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C3C(=C2)C=C(N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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